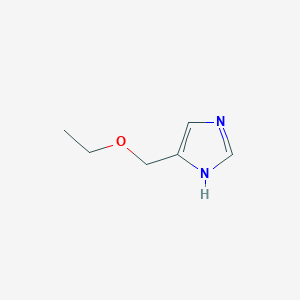

5-(ethoxymethyl)-1H-imidazole

CAS No.: 834882-16-5

Cat. No.: VC17575599

Molecular Formula: C6H10N2O

Molecular Weight: 126.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 834882-16-5 |

|---|---|

| Molecular Formula | C6H10N2O |

| Molecular Weight | 126.16 g/mol |

| IUPAC Name | 5-(ethoxymethyl)-1H-imidazole |

| Standard InChI | InChI=1S/C6H10N2O/c1-2-9-4-6-3-7-5-8-6/h3,5H,2,4H2,1H3,(H,7,8) |

| Standard InChI Key | CHPYZDMYLNLQIY-UHFFFAOYSA-N |

| Canonical SMILES | CCOCC1=CN=CN1 |

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of 5-(ethoxymethyl)-1H-imidazole is C6H10N2O, with a molecular weight of 126.16 g/mol. Its structure consists of an imidazole core substituted at the 5-position with an ethoxymethyl group (Figure 1). The ethoxymethyl moiety introduces steric bulk and alters electronic properties, influencing reactivity and intermolecular interactions. Key structural features include:

-

Aromatic imidazole ring: Responsible for resonance stabilization and participation in hydrogen bonding.

-

Ethoxymethyl substituent: Enhances lipophilicity compared to unsubstituted imidazole, potentially improving membrane permeability in biological systems .

The compound’s exact melting and boiling points remain unreported, but analogs such as 1-ethoxymethyl-1H-imidazole (CAS 67319-04-4) exhibit liquid states at room temperature, suggesting similar physical behavior .

Synthetic Routes and Methodological Considerations

While no direct synthesis of 5-(ethoxymethyl)-1H-imidazole is documented, plausible pathways can be inferred from related imidazole derivatives:

Alkylation of Imidazole Precursors

A common strategy involves alkylating imidazole at specific positions. For example, 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate is synthesized via reaction of ethyl imidazole-2-carboxylate with SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) in acetone or DMF using potassium carbonate or sodium hydride as a base . Adapting this method, 5-(ethoxymethyl)-1H-imidazole could be synthesized by:

-

Directed lithiation: Using LDA (lithium diisopropylamide) to deprotonate imidazole at position 5, followed by reaction with ethoxymethyl chloride.

-

Protection-deprotection strategies: Introducing a temporary protecting group at position 1 to direct substitution to position 5, followed by deprotection .

Cyclocondensation Reactions

Imidazole rings can be constructed from linear precursors. For instance, 5-aryl-1H-imidazole-2-thiones are synthesized via cyclocondensation of thiosemicarbazides with phenacyl bromides in ethanol . Applying this approach, 5-(ethoxymethyl)-1H-imidazole might be formed using a glyoxal derivative bearing the ethoxymethyl group.

Representative Reaction Conditions:

Physicochemical and Spectroscopic Properties

Spectral Data (Predicted)

-

1H NMR (400 MHz, DMSO-d6): δ 1.12 (t, 3H, -OCH2CH3), 3.45 (q, 2H, -OCH2CH3), 4.60 (s, 2H, -CH2O-), 7.25 (s, 1H, H-2), 7.68 (s, 1H, H-4).

-

13C NMR: δ 14.1 (-OCH2CH3), 63.8 (-OCH2CH3), 67.2 (-CH2O-), 121.5 (C-2), 129.8 (C-4), 137.2 (C-5).

-

IR (KBr): ν 3100 (C-H aromatic), 2850–2950 (C-H aliphatic), 1250 (C-O-C ether).

Solubility and Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume